
6-Hydroxyluteolin-5-beta-D-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyluteolin-5-beta-D-glucoside: is a naturally occurring flavonoid glycoside. It belongs to the class of flavonoid O-glycosides, which are known for their diverse biological activities. This compound is characterized by its molecular formula C21H20O12 and a molecular weight of 464.40 g/mol . It is found in various plants and is known for its antioxidant, anti-inflammatory, and potential anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyluteolin-5-beta-D-glucoside typically involves the glycosylation of luteolin. One effective approach is the biotransformation of luteolin glycosides in hydrophilic organic solvents. For instance, Bacillus cereus A46 cells have shown high activity and stability in 5–20% (v/v) dimethyl sulfoxide (DMSO) with 90–98% conversion rates of luteolin glycosides . The reaction mixture usually contains luteolin, sucrose, and DMSO, and is conducted at 30°C with shaking at 200 rpm for 48 hours .
Industrial Production Methods: Industrial production methods for this compound often involve similar biotransformation techniques. The use of glycosyltransferases, such as UDP-glycosyltransferase from rice, has been recorded to glycosylate the hydroxyl groups of luteolin efficiently . These methods are preferred due to their regioselectivity and higher yields compared to traditional chemical glycosylation.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyluteolin-5-beta-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6-Hydroxyluteolin-5-beta-D-glucoside is studied for its antioxidant properties. It acts as a radical scavenger and can inhibit oxidative stress .
Biology: In biological research, this compound is investigated for its anti-inflammatory and neuroprotective effects. It has shown potential in modulating immune responses and protecting neuronal cells from damage .
Medicine: In medicine, this compound is explored for its anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth .
Industry: In the industrial sector, this compound is used in the development of natural antioxidants for food preservation and cosmetic formulations .
Mechanism of Action
The mechanism of action of 6-Hydroxyluteolin-5-beta-D-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through antioxidant and anti-inflammatory pathways. The compound inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2), and downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . Additionally, it modulates the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which play crucial roles in inflammatory responses .
Comparison with Similar Compounds
Luteolin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Luteolin-7-O-glucoside: Another glycosylated form of luteolin with enhanced solubility and bioavailability.
Luteolin-4’-O-glucoside: Known for its cytotoxic activity against certain cancer cell lines.
Uniqueness: 6-Hydroxyluteolin-5-beta-D-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioactivity compared to its aglycone form, luteolin . This glycosylation also contributes to its stability and potential therapeutic applications.
Properties
CAS No. |
80007-06-3 |
|---|---|
Molecular Formula |
C21H20O12 |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-6,7-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O12/c22-6-14-17(28)18(29)19(30)21(32-14)33-20-15-10(25)4-12(7-1-2-8(23)9(24)3-7)31-13(15)5-11(26)16(20)27/h1-5,14,17-19,21-24,26-30H,6H2/t14-,17-,18+,19-,21+/m1/s1 |
InChI Key |
XJHWBSXROLODMH-VPRICQMDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


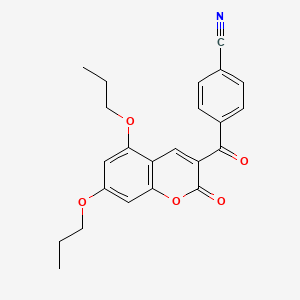
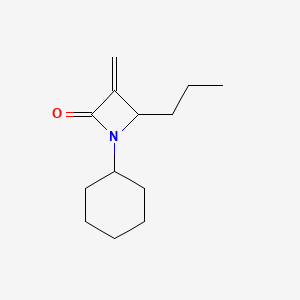
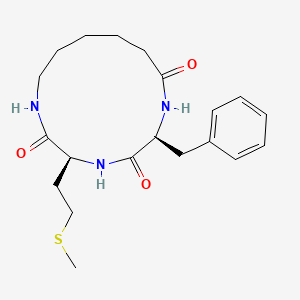

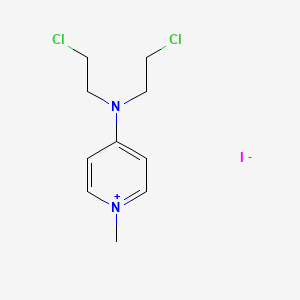

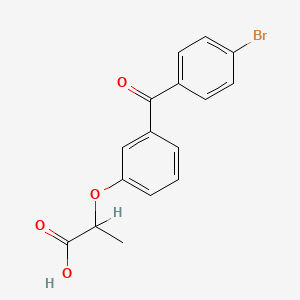
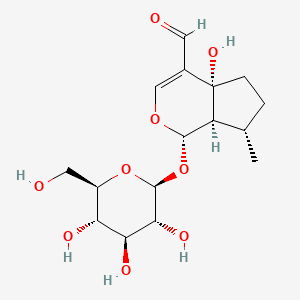
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)

![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)
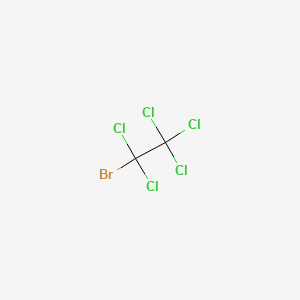

![1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene](/img/structure/B14437403.png)
